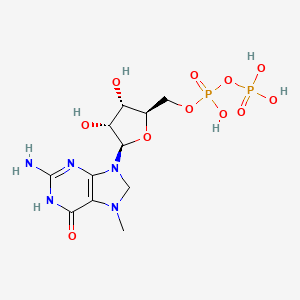

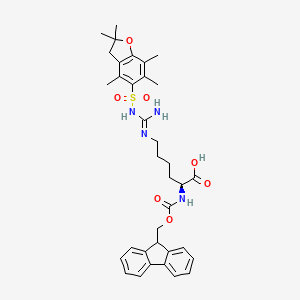

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a chemical compound that is extensively used in the biomedical industry . It is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored .

Synthesis Analysis

The synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside . This process results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives . The major product of this process is the 3,6-di- derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside include condensation with 2-methyl- (3,4,6-tri-O-acetul-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline . This reaction yields a disaccharide, which is then purified, and the allyl group and benzyl substituents are removed through hydrogenolysis .Applications De Recherche Scientifique

Synthesis of Chitobiose Derivatives

This compound has been used in the synthesis of chitobiose derivatives by the oxazoline procedure . The process involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .

Pharmaceutical Applications

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, a related compound, has significant pharmaceutical potential. It can be employed in the research of various diseases and exhibits potential antibacterial, antitumor, and antiviral activities .

Biological Research

The compound has been used in biological research, particularly in studies involving Escherichia coli. The bacteria’s ability to grow on a series of acetylated and glycosylated compounds has been investigated .

Synthesis of Glycosylcysteine Conjugates

In the field of biochemistry, the compound has been used in the synthesis of glycosylcysteine conjugates . These conjugates play a crucial role in protein glycosylation, a process that is vital for cellular function and communication.

Synthesis of HNK-1 Antigenic Trisaccharide

The compound has been used in the synthesis of a sulfo-mimetic of the HNK-1 antigenic trisaccharide . This trisaccharide is related to the HNK-1 antigen, which is involved in cell-cell interactions during development and regeneration of the nervous system .

Glycoprotein Synthesis

The compound has been used in the site-specific synthesis of cysteine-bridged glycoproteins . Glycoproteins are proteins that have sugar molecules attached, playing essential roles in the immune response and cell-cell communication.

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGROPIGBZKSGI-FXEFVXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.